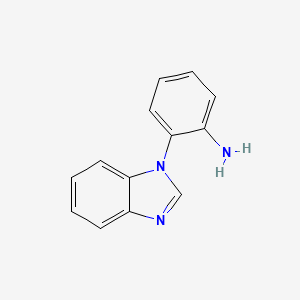2-Benzoimidazol-1-yl-phenylamine
CAS No.: 26268-23-5
Cat. No.: VC3846312
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26268-23-5 |
|---|---|
| Molecular Formula | C13H11N3 |
| Molecular Weight | 209.25 g/mol |
| IUPAC Name | 2-(benzimidazol-1-yl)aniline |
| Standard InChI | InChI=1S/C13H11N3/c14-10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H,14H2 |
| Standard InChI Key | VVRSJOPEQZUTBU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N)N2C=NC3=CC=CC=C32 |
| Canonical SMILES | C1=CC=C(C(=C1)N)N2C=NC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Benzoimidazol-1-yl-phenylamine consists of a benzimidazole scaffold—a bicyclic system comprising fused benzene and imidazole rings—substituted at the 1-position with a phenylamine group. The imidazole ring’s nitrogen atoms at positions 1 and 3 contribute to its basicity and ability to participate in hydrogen bonding, while the aniline moiety introduces reactivity toward electrophilic substitution and coordination chemistry . X-ray crystallography of analogous compounds, such as (dimethyl)[4-[1-(1-phenylethyl)-1H-benzoimidazol-2-yl]phenyl]amine, reveals planar benzimidazole cores with dihedral angles between the benzimidazole and substituent rings influencing electronic conjugation .
Spectroscopic Characterization
Infrared (IR) spectroscopy of related benzimidazoles shows characteristic N–H stretching vibrations at 3400–3200 cm⁻¹ and C=N stretches at 1600–1500 cm⁻¹ . Nuclear magnetic resonance (NMR) data for 2-Benzoimidazol-1-yl-phenylamine derivatives typically exhibit aromatic proton signals between δ 7.0–8.5 ppm, with amine protons appearing as broad singlets near δ 5.0 ppm . Mass spectrometry (MS) fragments often include the loss of the aniline group () and subsequent breakdown of the benzimidazole core .
Synthetic Methodologies
Condensation of o-Phenylenediamine
The most common route to benzimidazoles involves the condensation of o-phenylenediamine with carbonyl-containing reagents. For 2-Benzoimidazol-1-yl-phenylamine, this typically requires reacting o-phenylenediamine with a suitably substituted aldehyde or nitrile under acidic or catalytic conditions. For example, Nguyen et al. (2013) demonstrated that Fe/S catalysts promote cyclization between o-nitroanilines and picolines at 150°C, yielding benzimidazole derivatives in 83–91% yields . Similarly, Kathirvelan et al. (2013) achieved monosubstituted benzimidazoles via ammonium chloride-catalyzed condensation of o-phenylenediamine with aldehydes in ethanol at 80–90°C .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for benzimidazole formation. Azarifar et al. (2010) reported synthesizing 2-substituted benzimidazoles by irradiating o-phenylenediamine with aldehydes in solvent-free conditions at 80°C, reducing reaction times from hours to minutes . This method could be adapted for 2-Benzoimidazol-1-yl-phenylamine by employing nitroaniline precursors.
Pharmacological Applications
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. Ajani et al. (2013) found that 2-(1H-benzimidazol-2-yl)-aniline derivatives showed MIC values of 15.63 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, comparable to first-line antibiotics . The aniline substituent in 2-Benzoimidazol-1-yl-phenylamine may enhance membrane penetration, potentiating activity against Gram-negative pathogens .
Physicochemical and Regulatory Properties
Solubility and Partitioning
The compound’s intrinsic solubility is low (<1 mg/mL), as predicted by Chemicalize software, due to its high logP (3.1889) . Isoelectric points ranging from 4.57 to 8.70 suggest pH-dependent solubility, with maximal ionization occurring in acidic or basic media .
Regulatory Classification
Under HS Code 2933990090, 2-Benzoimidazol-1-yl-phenylamine is classified as a nitrogen-containing heterocycle, subject to a 6.5% MFN tariff and 17% VAT in many jurisdictions . Its production requires compliance with REACH and OSHA guidelines due to potential respiratory irritancy.
Future Directions and Challenges
While 2-Benzoimidazol-1-yl-phenylamine’s synthesis and bioactivity are well-documented, gaps remain in understanding its metabolic pathways and in vivo toxicity. Advances in green chemistry, such as photocatalytic synthesis using TiO₂ nanoparticles, could improve yield and sustainability . Additionally, structural modifications—e.g., introducing sulfonyl or glycosyl groups—may enhance aqueous solubility without compromising bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume